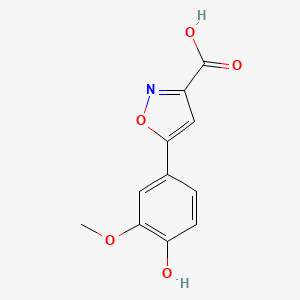
1-((Dibutylamino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dibutylamino)methyl)cyclopentan-1-ol is an organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a dibutylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dibutylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-((Dibutylamino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the dibutylamino group.
Scientific Research Applications
1-((Dibutylamino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Dibutylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dibutylamino group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Methylcyclopentanol: A similar compound with a methyl group instead of the dibutylamino group.
Cyclopentanol: Lacks the dibutylamino methyl substitution but shares the cyclopentane ring and hydroxyl group.
Uniqueness: 1-((Dibutylamino)methyl)cyclopentan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H29NO |
|---|---|
Molecular Weight |
227.39 g/mol |
IUPAC Name |
1-[(dibutylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-14(16)9-7-8-10-14/h16H,3-13H2,1-2H3 |
InChI Key |
QLCSQXDWVMINHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


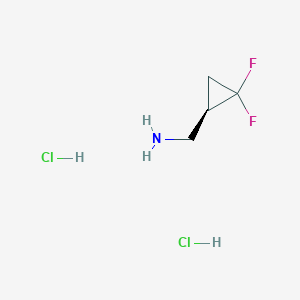
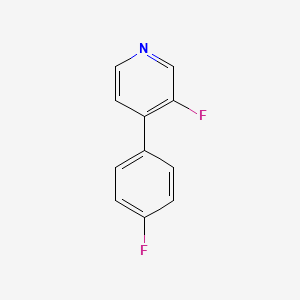
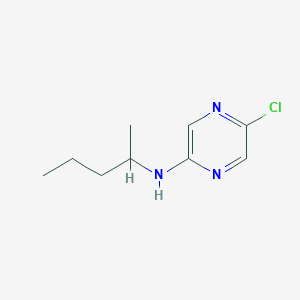
![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
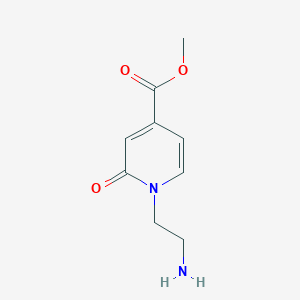
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)





